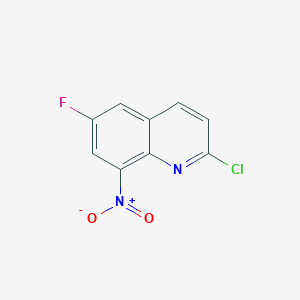

2-Chloro-6-fluoro-8-nitroquinoline

説明

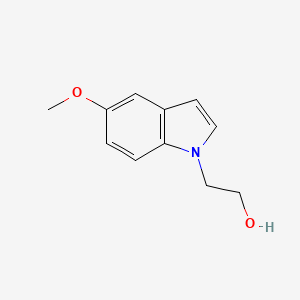

2-Chloro-6-fluoro-8-nitroquinoline is a chemical compound with the molecular formula C9H4ClFN2O2 . It is a type of quinoline, a nitrogen-containing bicyclic compound . Quinolines are widely found throughout nature in various forms and are utilized in areas such as medicine, food, catalysts, dyes, materials, refineries, and electronics .

Synthesis Analysis

The synthesis of fluorinated quinolines like 2-Chloro-6-fluoro-8-nitroquinoline involves a variety of methods. These include cyclization and cycloaddition reactions, displacements of halogen atoms or the diaza group, as well as direct fluorinations . Nucleophilic displacement of chlorine atoms with the fluoride ion is one of the most common methods to obtain fluorinated quinolines from their chloro analogues .Molecular Structure Analysis

The molecular structure of 2-Chloro-6-fluoro-8-nitroquinoline is based on the quinoline skeleton, which is the first representative of the family of benzazines bearing one nitrogen atom . The quinoline ring system is widespread in nature .Chemical Reactions Analysis

Fluorinated quinolines, including 2-Chloro-6-fluoro-8-nitroquinoline, exhibit a variety of chemical reactions. These include cyclization and cycloaddition reactions, displacements of halogen atoms or the diaza group, as well as direct fluorinations . Novel approaches to functionalization of polyfluorinated quinolines, including nucleophilic displacement of fluorine atoms, cross-coupling reactions, and synthesis on the basis of organometallic compounds are also discussed .Physical And Chemical Properties Analysis

The molecular weight of 2-Chloro-6-fluoro-8-nitroquinoline is 226.59 . More specific physical and chemical properties such as melting point, boiling point, and density were not found in the available sources.科学的研究の応用

Antibacterial Properties

New 8-nitrofluoroquinolone derivatives, including those related to 2-chloro-6-fluoro-8-nitroquinoline, have been synthesized and evaluated for their antibacterial properties. These compounds demonstrated interesting activity against gram-positive and gram-negative bacterial strains. The introduction of different substituents, such as primary amine appendages, has shown to influence their antibacterial efficacy, with certain derivatives showing good activity against S. aureus (Al-Hiari et al., 2007) [https://consensus.app/papers/synthesis-properties-8nitrofluoroquinolone-alhiari/0ccb941f465055a5a5688f6d7bdb43cb/?utm_source=chatgpt].

Anticancer Activity

Quinoline derivatives have also been explored for their potential as anticancer agents. Tetracyclic fluoroquinolones synthesized from 7-chloro-6-fluoro-8-nitro-4-oxoquinoline-3-carboxylate have shown promising in vitro antimicrobial and antiproliferative activity. Some compounds displayed growth inhibition against breast tumor and non-small cell lung cancer cells without cytotoxicity towards normal human-derm fibroblasts (Al-Trawneh et al., 2010) [https://consensus.app/papers/synthesis-evaluation-fluoroquinolones-anticancer-altrawneh/b2e4d66d4c81560c9b0c2272657d0ee5/?utm_source=chatgpt].

Material Science Applications

In material science, the crystal structures of quinoline derivatives have been investigated to understand their molecular interactions and potential applications. For instance, the hydrogen-bonded co-crystals of certain nitrobenzoic acid with quinoline derivatives have been analyzed, highlighting their structural properties (Gotoh & Ishida, 2019) [https://consensus.app/papers/structures-3chloro2nitrobenzoic-quinoline-derivatives-gotoh/c0458e2c4c055348b388ee81b617c1b2/?utm_source=chatgpt].

将来の方向性

Fluorinated quinolines, including 2-Chloro-6-fluoro-8-nitroquinoline, have found applications in various fields such as medicine, agriculture, and as components for liquid crystals . A growing interest in fluorinated derivatives of quinolines stimulates research studies aimed at the development of novel methods of synthesis, studying the reactivity of fluorinated quinolines, and their plausible practical applications . Future research may focus on synthesizing and investigating new structural prototypes with more effective antimalarial, antimicrobial, and anticancer activity .

特性

IUPAC Name |

2-chloro-6-fluoro-8-nitroquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H4ClFN2O2/c10-8-2-1-5-3-6(11)4-7(13(14)15)9(5)12-8/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DNFXHLZULBLODY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC2=C(C=C(C=C21)F)[N+](=O)[O-])Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H4ClFN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

226.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Chloro-6-fluoro-8-nitroquinoline | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![6,8-Dichloro-N-(pyridin-4-yl)imidazo[1,2-b]pyridazine-3-carboxamide](/img/structure/B1457293.png)

![[(3S,4R)-rel-3-Fluoropiperidin-4-yl]methanol](/img/structure/B1457310.png)

![5-Acetyl-4-chloro-7H-pyrrolo[2,3-D]pyrimidine](/img/structure/B1457312.png)

![Methyl thieno[3,2-D]pyrimidine-4-carboxylate](/img/structure/B1457314.png)